An In-depth Technical Guide to the Physicochemical Properties of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one
An In-depth Technical Guide to the Physicochemical Properties of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one
Introduction
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its prevalence is due to its ability to present substituents in a well-defined three-dimensional arrangement, making it a valuable component in the design of molecules that interact with specific biological targets. The compound of interest, 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one, combines this important heterocyclic system with the natural amino acid L-valine. This unique combination of a chiral amino acid and a pyrrolidinone ring suggests its potential as a lead compound in drug discovery, possibly targeting proteases or other enzymes where peptide recognition is crucial.
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one. As direct experimental data for this specific molecule is not widely published, this document will focus on the established methodologies and analytical techniques required for its characterization. The protocols and theoretical considerations outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to determine these properties accurately. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure and Core Properties
The foundational step in characterizing any molecule is to define its structure and calculate its basic molecular properties.
IUPAC Name: 1-((2S)-2-amino-3-methylbutanoyl)pyrrolidin-3-one
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
Chemical Structure:
Caption: Molecular structure of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one.
Lipophilicity (LogP)
Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes and its distribution in the body. It is quantified by the octanol-water partition coefficient (LogP).
Experimental Determination of LogP
A. Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most accurate way to determine LogP.[1][2] It involves measuring the concentration of the analyte in both octanol and aqueous phases after they have reached equilibrium.
Experimental Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or a suitable vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C or 37°C) to allow for partitioning equilibrium.[3]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).
B. HPLC-Based Method
For higher throughput, LogP can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5] This method correlates the retention time of a compound with its lipophilicity.
Experimental Protocol:
-
Calibration: A set of standard compounds with known LogP values is injected onto a C18 column. A linear regression curve is generated by plotting the known LogP values against the logarithm of the retention factor (log k').
-
Sample Analysis: The target compound is injected under the same chromatographic conditions.
-
LogP Estimation: The LogP of the target compound is then interpolated from the calibration curve using its retention time.
Caption: Workflow for LogP determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's dissolution and absorption. It can be measured as either kinetic or thermodynamic solubility.
Experimental Determination of Solubility
A. Thermodynamic Solubility (Shake-Flask Method)
This method measures the equilibrium solubility of a compound and is considered the definitive value.[6][7]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation: The resulting saturated solution is separated from the excess solid by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).
B. Kinetic Solubility
Kinetic solubility is often measured in early drug discovery for high-throughput screening. It reflects the solubility of a compound upon its rapid dissolution from a concentrated stock solution (usually in DMSO).[8]
Experimental Protocol (Nephelometry):
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.
-
Measurement: The plate is read using a nephelometer, which measures the light scattering caused by the precipitate.[9][10]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Caption: Workflow for kinetic solubility determination by nephelometry.
Acidity/Basicity (pKa)
The pKa values of a molecule indicate the pH at which its ionizable groups are 50% ionized. For 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one, the primary amine of the valine moiety is the most significant ionizable group.
Experimental Determination of pKa
Potentiometric Titration
This is a highly accurate method for determining pKa values.[11][12][13]
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the compound in deionized water or a solution of constant ionic strength.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.[14]
Structural and Identity Confirmation (Spectroscopy)
A suite of spectroscopic techniques is essential for confirming the structure and identity of the synthesized molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the valine side chain. Key expected signals include:
-
Doublets and multiplets for the isopropyl group protons.
-
A characteristic signal for the alpha-proton of the valine moiety.
-
Multiplets for the methylene protons of the pyrrolidinone ring.
-
A broad singlet for the amine protons.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. Expected signals include:
-
Two carbonyl carbon signals (one for the amide and one for the ketone).
-
Signals for the aliphatic carbons of the pyrrolidinone ring and the valine side chain.
-
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. A common fragmentation pathway for N-acyl amino acids involves the cleavage of the amide bond, which would result in fragment ions corresponding to the protonated valine and the pyrrolidinone moiety.[15][16]
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Bands:
-
N-H stretch: A broad band around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=O stretch: Two distinct strong absorption bands are expected in the region of 1650-1750 cm⁻¹. One for the amide carbonyl and another for the ketone carbonyl. The amide C=O stretch in a five-membered ring (γ-lactam) typically appears at a higher frequency (around 1700-1750 cm⁻¹) than in acyclic amides.[17][18]
-
Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Experimental Method |
| Molecular Formula | C9H16N2O2 | - |
| Molecular Weight | 184.24 g/mol | Mass Spectrometry |
| LogP | 0.5 - 1.5 (Estimated) | Shake-Flask, HPLC |
| Aqueous Solubility | pH-dependent | Shake-Flask, Nephelometry |
| pKa (Primary Amine) | ~9-10 | Potentiometric Titration |
| ¹H NMR | Characteristic signals for valine and pyrrolidinone moieties | NMR Spectroscopy |
| ¹³C NMR | ~9 unique carbon signals, including two carbonyls | NMR Spectroscopy |
| IR Absorption | C=O (amide, ketone), N-H, C-H stretches | FT-IR Spectroscopy |
Conclusion
The physicochemical properties of 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one are crucial for its development as a potential therapeutic agent. This guide has outlined the standard experimental methodologies for determining its lipophilicity, solubility, pKa, and for confirming its structure. Accurate determination of these parameters will provide a solid foundation for further preclinical development, including formulation, ADME studies, and in vivo efficacy and toxicity assessments. The application of these robust analytical techniques is essential for advancing our understanding of this promising molecule and its potential role in drug discovery.
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